molecular formula C14H13NO3 B1267171 2-Amino-3-(benzyloxy)benzoic acid CAS No. 61535-24-8

2-Amino-3-(benzyloxy)benzoic acid

Cat. No. B1267171
CAS RN: 61535-24-8
M. Wt: 243.26 g/mol
InChI Key: QMWLVRGXWXHEGU-UHFFFAOYSA-N
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Description

“2-Amino-3-(benzyloxy)benzoic acid” is a derivative of benzoic acid, which is an organic compound . The molecular formula of this compound is C14H12O3 .


Synthesis Analysis

The synthesis of “2-Amino-3-(benzyloxy)benzoic acid” and its derivatives involves various chemical reactions. One common method involves the oxidation of alkyl side-chains on a benzene ring . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This oxidation is usually achieved by hot acidic permanganate solutions .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-(benzyloxy)benzoic acid” consists of a benzene ring with a benzyloxy (C6H5CH2O) group and a carboxylic acid (COOH) group attached to it . The molecular weight of this compound is 228.243 Da .


Chemical Reactions Analysis

The chemical reactions involving “2-Amino-3-(benzyloxy)benzoic acid” include oxidation and reduction reactions . The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-(benzyloxy)benzoic acid” are similar to those of benzoic acid. Benzoic acid is slightly soluble in water and soluble in benzene, carbon tetrachloride, acetone, and alcohols .

Scientific Research Applications

1. Luminescent Properties in Lanthanide Coordination Compounds

2-Amino-3-(benzyloxy)benzoic acid derivatives have been used as ligands in lanthanide coordination compounds. These compounds show varying photophysical properties influenced by electron-releasing or electron-withdrawing substituents. Such compounds are studied for their luminescent properties, which are critical in understanding light harvesting and emission efficiencies in different chemical environments (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

2. Electochemical Behavior in Redox Processes

The electrochemical reduction of derivatives of 2-Amino-3-(benzyloxy)benzoic acid has been studied in aqueous solutions. These studies are significant for understanding the redox behaviors of such compounds and their applications in electrochemical processes (Mandić, Nigović, & Šimunić, 2004).

3. Fluorescence Probes for Reactive Oxygen Species

Compounds like 2-Amino-3-(benzyloxy)benzoic acid are used in developing novel fluorescence probes to detect reactive oxygen species (ROS). These probes are crucial in biological and chemical applications for identifying and quantifying highly reactive oxygen species (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

4. Microbial Biosynthesis

In microbiology, derivatives of 2-Amino-3-(benzyloxy)benzoic acid are used in microbial biosynthesis studies. For example, they are studied for their role in producing important biological compounds, like 3-amino-benzoic acid, from simple substrates like glucose (Zhang & Stephanopoulos, 2016).

5. Antibacterial Activity Studies

The antibacterial activities of 2-Amino-3-(benzyloxy)benzoic acid derivatives have been explored. Studies include the synthesis of such compounds and screening their efficacy against various bacterial strains. This research is important for developing new antibacterial agents (Odion, Ajibosin, & Usifoh, 2021).

Safety And Hazards

The safety data sheet for benzoic acid indicates that it can cause skin irritation, serious eye damage, and specific target organ toxicity . It’s also considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-amino-3-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWLVRGXWXHEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303653
Record name 2-amino-3-(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(benzyloxy)benzoic acid

CAS RN

61535-24-8
Record name NSC159674
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-3-(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Shankaraiah, N Markandeya… - …, 2009 - thieme-connect.com
An efficient and inexpensive method using microwave-assisted irradiation with Ni 2 B for the syntheses of aromatic amines, pyrrolobenzodiazepines as well as pyrroloquinazolinones …
Number of citations: 19 www.thieme-connect.com

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